1-(2,4-Dichlorophenyl)-2-methoxyethanamine
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Overview
Description
1-(2,4-Dichlorophenyl)-2-methoxyethanamine is an organic compound characterized by the presence of a dichlorophenyl group attached to a methoxyethanamine moiety
Preparation Methods
The synthesis of 1-(2,4-Dichlorophenyl)-2-methoxyethanamine typically involves the reaction of 2,4-dichlorophenylacetonitrile with methanol in the presence of a base, followed by reduction with a suitable reducing agent. Industrial production methods may involve continuous flow microreactor systems to enhance reaction efficiency and yield .
Chemical Reactions Analysis
1-(2,4-Dichlorophenyl)-2-methoxyethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group, using reagents like sodium hydride.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds under mild conditions.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-2-methoxyethanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biocatalytic processes.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-2-methoxyethanamine involves its interaction with specific molecular targets, leading to various biochemical effects. It may act on enzymes or receptors, altering their activity and triggering downstream signaling pathways .
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)-2-methoxyethanamine can be compared to other similar compounds such as:
2,4-Dichlorophenoxyacetic acid: A systemic herbicide with a similar dichlorophenyl group but different functional groups and applications.
2,4-Dichlorophenylacetonitrile: A precursor in the synthesis of this compound.
2,4-Dichlorophenylhydrazine: Another compound with a dichlorophenyl group, used in different chemical reactions.
These comparisons highlight the unique properties and applications of this compound in various scientific domains.
Properties
Molecular Formula |
C9H11Cl2NO |
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Molecular Weight |
220.09 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C9H11Cl2NO/c1-13-5-9(12)7-3-2-6(10)4-8(7)11/h2-4,9H,5,12H2,1H3 |
InChI Key |
BGTRXQUJUNPYSD-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C1=C(C=C(C=C1)Cl)Cl)N |
Origin of Product |
United States |
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